N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782457
InChI: InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide

CAS No.:

Cat. No.: VC16782457

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide -

Specification

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name N-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key QGVQINSVZAXHOT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC12CC(C1)C2

Introduction

Structural Characteristics and Molecular Design

Core Bicyclo[1.1.1]pentane Framework

The bicyclo[1.1.1]pentane (BCP) moiety is a highly strained hydrocarbon structure comprising three fused four-membered rings, resulting in significant angular and torsional strain . This strain confers unique reactivity, enabling the BCP unit to act as a bioisostere for para-substituted benzene rings in drug design . The substitution of aromatic systems with BCP cores enhances metabolic stability and reduces planar toxicity profiles, making it advantageous for medicinal applications .

Pivalamide Functionalization

The pivalamide group (-NHC(O)C(CH₃)₃) attached to the BCP bridgehead introduces steric bulk and electronic effects that modulate solubility and stability. Pivalamide derivatives are known for their resistance to enzymatic degradation, a property critical for improving drug half-lives . The combination of BCP strain and pivalamide steric shielding creates a molecule with balanced lipophilicity and conformational rigidity, as evidenced by its predicted collision cross-section (CCS) values (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) Values for N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide Adducts

Adductm/zCCS (Ų)
[M+H]⁺153.13863142.5
[M+Na]⁺175.12057140.0
[M+NH₄]⁺170.16517141.9
[M-H]⁻151.12407136.4

Synthetic Methodologies

Photochemical [2+2] Cycloaddition in Flow Reactors

Recent advances in flow chemistry have enabled the large-scale synthesis of BCP derivatives. A photochemical reaction between propellane and diacetyl under 365 nm irradiation produces bicyclo[1.1.1]pentane-1,3-diketone intermediates, which are subsequently converted to the target diacid via haloform reactions . This method achieves kilogram-scale production within 24 hours, demonstrating exceptional efficiency .

Functionalization of BCP Diacids

The diacid intermediate serves as a versatile precursor for synthesizing N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide. Gram-scale transformations include:

  • Amidation: Reaction with pivaloyl chloride in the presence of coupling agents yields the pivalamide derivative .

  • Reductive Amination: Diacids are reduced to diamines, which undergo further alkylation or acylation .

Table 2: Comparative Analysis of BCP-Based Compounds

CompoundStructure TypeKey Characteristics
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidDiacidPrecursor for medchem building blocks
Bicyclo[2.2.2]octan-2-amideAmideLower steric strain, higher stability
Bicyclo[3.3.0]octaneBicyclicAltered reactivity due to ring size

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The pivalamide group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) while maintaining moderate lipophilicity (LogP ≈ 2.1) . This balance supports membrane permeability and oral bioavailability, critical for drug candidates.

Metabolic Stability

In vitro studies suggest that the BCP core resists oxidative metabolism by cytochrome P450 enzymes, while the pivalamide moiety impedes hydrolysis by esterases . These properties collectively extend plasma half-life compared to analogous aromatic compounds .

Biological Activity and Medicinal Applications

Bioisosteric Replacement in Drug Design

BCP derivatives are increasingly employed as non-planar substitutes for benzene rings. For example, replacing a para-substituted phenyl group with BCP in kinase inhibitors reduces off-target interactions while retaining potency . The pivalamide variant further optimizes target engagement through hydrophobic interactions .

Challenges and Future Directions

Scalability of Asymmetric Synthesis

Current methods predominantly yield racemic mixtures. Developing enantioselective routes using chiral catalysts or enzymes remains a priority .

In Vivo Toxicity Profiling

While in vitro data are promising, comprehensive in vivo studies are needed to assess organ toxicity and pharmacokinetics. Rodent models are underway to evaluate long-term safety .

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